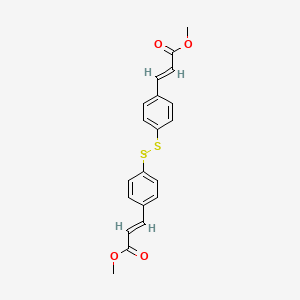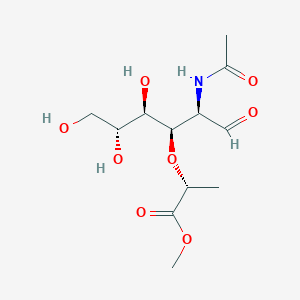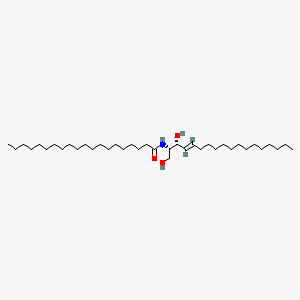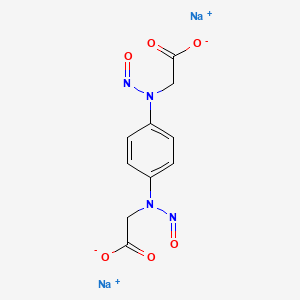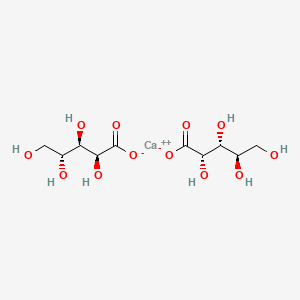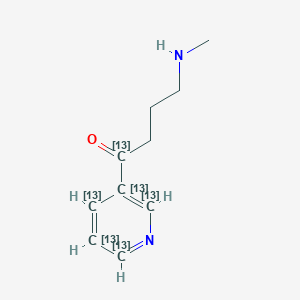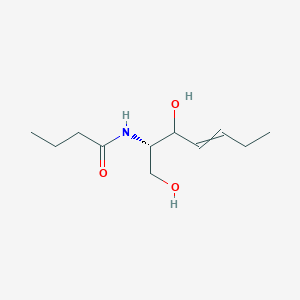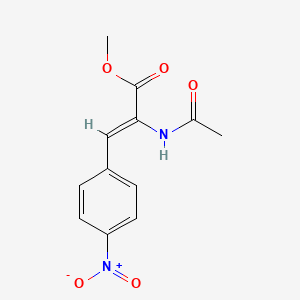
Biotinamidocaproate Tobramycin Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tobramycin and related compounds involves complex biochemical processes, often utilizing the biosynthetic pathways of Streptomyces bacteria. For instance, the tobramycin biosynthetic gene cluster has been isolated from Streptomyces tenebrarius, highlighting the microbial origins of this antibiotic and the genetic underpinnings of its synthesis (Kharel et al., 2004).
Molecular Structure Analysis
The molecular structure of tobramycin is characterized by its aminoglycoside framework, which is crucial for its antibacterial activity. Studies on aminoglycoside-RNA interactions have provided insights into how tobramycin and similar compounds target the bacterial ribosome, interfering with protein synthesis (Vicens & Westhof, 2002).
Chemical Reactions and Properties
Tobramycin's chemical reactivity, particularly its interactions with metal ions and other compounds, has been explored to enhance its therapeutic properties. For example, the synergy between tobramycin and trivalent chromium ions in controlling Pseudomonas aeruginosa suggests that specific chemical interactions can improve its antibacterial effectiveness (Niepa et al., 2016).
Physical Properties Analysis
Tobramycin's physical properties, such as solubility and stability, are crucial for its formulation and delivery. Studies have explored various formulations, including liposomal and nanoparticle encapsulations, to improve its bioavailability and efficacy against bacterial biofilms (Alipour et al., 2010).
Chemical Properties Analysis
The chemical properties of tobramycin, including its antibiotic mechanism of action and interactions with bacterial cells, have been extensively studied. Modifications to its chemical structure, such as encapsulation in liposomes or complexation with metal ions, have shown to enhance its antibacterial activity, particularly against resistant strains and biofilms (Hedayati Ch et al., 2020).
Aplicaciones Científicas De Investigación
Treatment of Pseudomonas aeruginosa Infections in Cystic Fibrosis : Tobramycin is effective against Pseudomonas aeruginosa infections in cystic fibrosis patients, although its bioactivity is affected by sputum components. Studies have investigated the interaction of tobramycin with sputum components like mucins and DNA, exploring ways to enhance its efficacy in these conditions (Hunt et al., 1995).
Attenuation of Virulence Factors and Biofilms : Research has shown that tobramycin can attenuate the production of virulence factors like N-acyl homoserine lactone, elastase, and protease, crucial for Pseudomonas aeruginosa's pathogenicity. This is particularly important in the context of biofilms, where tobramycin's activity can be enhanced through liposomal formulation (Alipour et al., 2010).
Ocular Infections Treatment : Tobramycin has shown promise in treating ocular infections such as conjunctivitis and keratitis. Studies have evaluated its penetration into the aqueous humor of the eye and its effectiveness in different formulations for ocular delivery (Furgiuele et al., 1978).
Novel Formulations for Enhanced Delivery : Research has focused on creating novel delivery systems for tobramycin, such as solid lipid nanoparticles and liposomes, to enhance its efficacy, particularly in treating ocular infections and improving biofilm antimicrobial activity (Cavalli et al., 2002; Selvam et al., 2022).
Reduction of Key Virulence Determinants : Tobramycin treatment reduces several virulence factors in Pseudomonas aeruginosa, which is significant for managing lung infections in Cystic Fibrosis patients. This includes reducing the abundance of virulence factors in bacterial outer membrane vesicles (Koeppen et al., 2019).
Nanoparticle Encapsulation for Antimicrobial Delivery : Encapsulation of tobramycin in poly(lactic-co-glycolic) acid (PLGA)-based nanoparticles has been explored for effective antimicrobial therapy against Pseudomonas aeruginosa, enhancing its sustained release and uptake (Hill et al., 2019).
Synergistic Effects with Other Compounds : Studies have investigated the synergistic effects of tobramycin with other compounds like tea tree oil against bacteria like Staphylococcus aureus and Escherichia coli, enhancing its antimicrobial effectiveness (D’Arrigo et al., 2010).
Mecanismo De Acción
Target of Action
Biotinamidocaproate Tobramycin Amide is a derivative of Tobramycin, an aminoglycoside antibiotic . The primary targets of Tobramycin are the bacterial 30S and 50S ribosome . These ribosomes play a crucial role in protein synthesis in bacteria .
Mode of Action
Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing the formation of the 70S complex . As a result, mRNA cannot be translated into protein, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by Tobramycin involve the inhibition of protein synthesis in bacteria . By binding to the bacterial ribosome, Tobramycin promotes mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This leads to the production of faulty proteins, which disrupts cellular processes and ultimately leads to bacterial cell death .
Pharmacokinetics
The pharmacokinetic properties of Tobramycin closely resemble those of other aminoglycosides . The elimination half-life of Tobramycin is approximately 2-3 hours
Result of Action
The result of Tobramycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Tobramycin disrupts essential cellular processes, leading to the death of the bacteria . It is particularly effective against species of Pseudomonas
Action Environment
The action of Tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts can influence the activity of many antibiotics, including Tobramycin . The storage conditions can also affect the stability of the compound. Biotinamidocaproate Tobramycin Amide is a solid that is soluble in DMSO and water, and it should be stored at -20°C . It is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .
Direcciones Futuras
A review paper on aminoglycosides, which includes tobramycin, discusses the main types of resistance to antibiotics of this class and the main directions of chemical modification aimed at overcoming the resistance or changing the spectrum of biological activity . This suggests that future research could focus on finding selective inhibitors of aminoglycoside-modifying enzymes to increase the activity of antibiotics against resistant strains .
Propiedades
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)/t15-,16-,17?,18?,19+,20?,21?,22+,25+,26?,27-,28?,29?,30-,31?,32-,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAHHMPWJHCMY-PLAILRKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62N8O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783561 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

